

306-N16B discovery and development timeline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 306-N16B

Cat. No.: B10857174

[Get Quote](#)

An In-depth Technical Guide to the Discovery and Development of the **306-N16B** Lipid Nanoparticle Core for mRNA Delivery

Introduction

The field of mRNA therapeutics has been significantly advanced by the development of effective delivery systems. Among these, lipid nanoparticles (LNPs) have emerged as a leading platform, exemplified by their use in COVID-19 vaccines. A key challenge in the broader application of mRNA therapies is achieving tissue-specific delivery. The ionizable lipid **306-N16B** represents a significant step forward in lung-targeted mRNA delivery. This technical guide provides a comprehensive overview of the discovery, development timeline, mechanism of action, and preclinical validation of **306-N16B**-based LNPs.

Discovery and Development Timeline

The development of **306-N16B** arose from a systematic screening approach aimed at understanding how the chemical structure of ionizable lipids influences the in vivo targeting of LNPs. Researchers at Tufts University engineered a library of lipidoids, leading to the identification of the "N-series," which are characterized by an amide bond in their tail structure. This was in contrast to the previously studied "O-series" lipidoids with ester bonds, which predominantly targeted the liver.^{[1][2]}

Key Milestones:

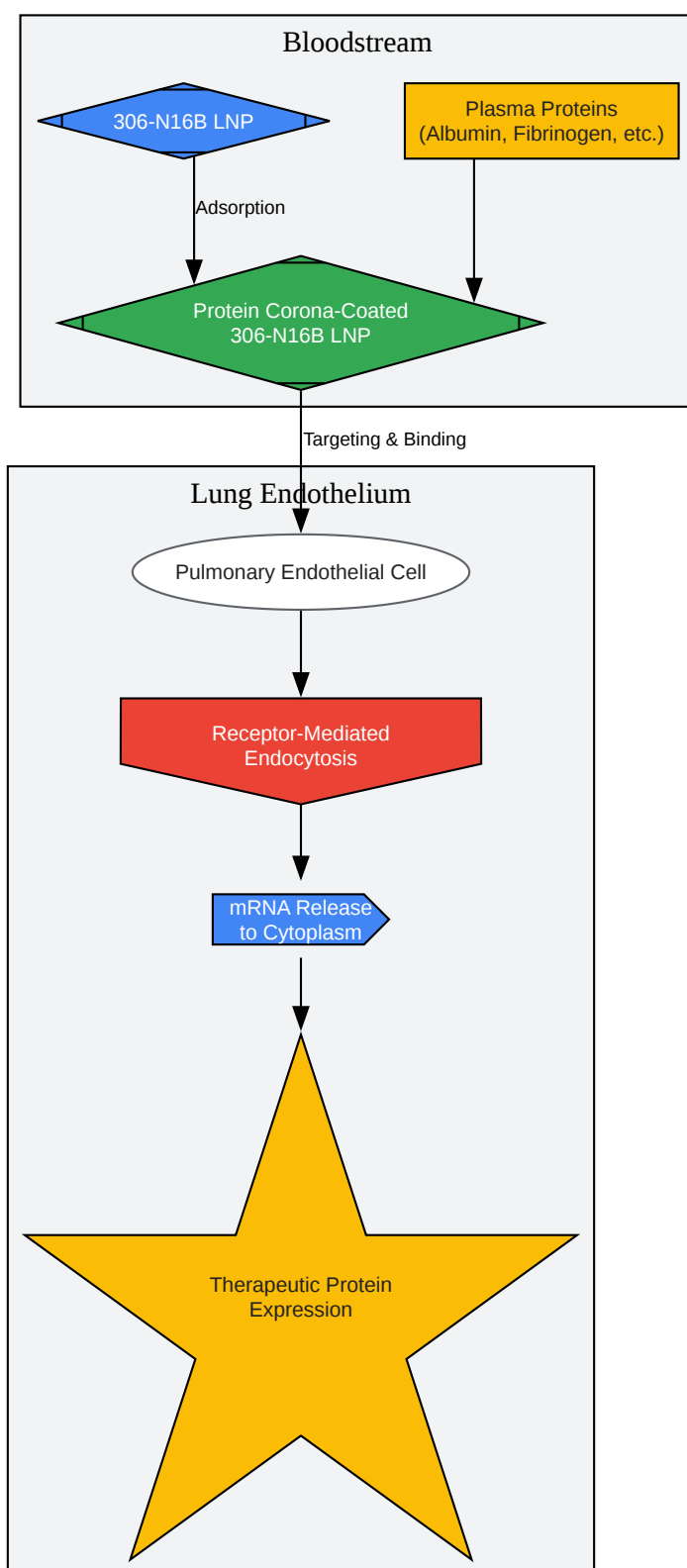
- February 2022: A pivotal study is published in the Proceedings of the National Academy of Sciences detailing the discovery of the "N-series" of lipidoids, including **306-N16B**, and their

remarkable selectivity for lung tissue.^{[1][2][3]} This publication establishes the foundation for **306-N16B** as a promising candidate for pulmonary mRNA delivery.

- **Preclinical Proof-of-Concept:** The 2022 study also provides the first preclinical evidence of the therapeutic potential of **306-N16B** LNPs. The researchers successfully deliver mouse tuberous sclerosis complex 2 (Tsc2) mRNA to the lungs of a preclinical model of lymphangioleiomyomatosis (LAM), a destructive lung disease, resulting in a reduction of the tumor burden.^{[1][4]}
- **Further Mechanistic Insights:** Subsequent analyses focused on the "protein corona" that forms on the surface of LNPs upon entering the bloodstream. It was discovered that the protein composition of this corona on **306-N16B** LNPs is distinct and likely mediates the interaction with lung cells.^{[1][4]}

Mechanism of Action: Lung-Selective Targeting

The prevailing hypothesis for the lung-tropism of **306-N16B** LNPs centers on the formation of a specific protein corona.^{[1][4]} Once intravenously injected, the nanoparticles are coated with plasma proteins. For **306-N16B** LNPs, this corona is enriched with specific proteins, including serum albumin, fibrinogen beta chain, and fibrinogen gamma chain.^{[1][4]} This unique protein signature is believed to facilitate recognition and uptake by cells within the lung, particularly pulmonary endothelial cells.^[1]



[Click to download full resolution via product page](#)

Proposed mechanism of lung targeting for **306-N16B** LNPs.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies involving **306-N16B** LNPs.

Table 1: In Vivo mRNA Delivery and Genome Editing

Parameter	Value	Model System	Notes
Total RNA Dose (Cas9 mRNA + sgRNA)	1.67 mg/kg	Ai14 transgenic mice	Intravenous tail vein injection. [1] [5]
Cas9 Protein Expression	Detected only in the lung	Balb/c mice	Western blot analysis 6 hours post-injection. [1] [2]
Gene Editing Location	Primarily in the lungs, with weak signals in the liver	Ai14 transgenic mice	Co-delivery of Cas9 mRNA and sgLoxP. [1] [5]

Table 2: Cellular Tropism in the Lung

Cell Type	Transfection Efficiency	Model System	Notes
Pulmonary Endothelium	33.6%	Not specified	Flow cytometry analysis. [1]
Epithelium	1.5%	Not specified	Flow cytometry analysis. [1]
Macrophages	1.9%	Not specified	Flow cytometry analysis. [1]

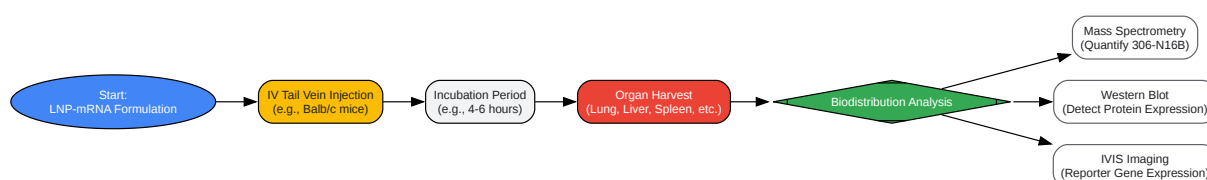
Experimental Protocols and Workflows

LNP Formulation and Characterization

306-N16B LNPs are typically formulated using a microfluidic mixing device. The lipid components, including the ionizable lipid **306-N16B**, a helper lipid (e.g., DOPC), cholesterol, and a PEGylated lipid, are dissolved in an organic solvent (e.g., ethanol). This lipid mixture is rapidly mixed with an aqueous solution containing the mRNA cargo at an acidic pH. The resulting nanoparticles are then dialyzed to remove the organic solvent and raise the pH, leading to stable, mRNA-encapsulated LNPs.

In Vivo Biodistribution Studies

The workflow for assessing the biodistribution of **306-N16B** LNPs and the expression of the delivered mRNA is as follows:



[Click to download full resolution via product page](#)

Workflow for in vivo biodistribution and expression analysis.

Methodologies:

- **Mass Spectrometry:** To quantify the amount of the lipid **306-N16B** in different organs, tissues are harvested, and lipids are extracted. The concentration of **306-N16B** is then determined using liquid chromatography-mass spectrometry (LC-MS).^[1]
- **Western Blot:** To confirm the translation of the delivered mRNA into protein, organ lysates are analyzed by Western blot using antibodies specific to the expressed protein (e.g., Cas9).^{[1][2]}
- **In Vivo Imaging System (IVIS):** For mRNA encoding reporter proteins like luciferase, bioluminescence imaging of live animals or ex vivo organs can provide a qualitative and

semi-quantitative assessment of protein expression levels and locations.[6]

Cellular Transfection Analysis

To identify the specific cell types within the lung that are transfected by the **306-N16B** LNPs, the following protocol is employed:

- **Tissue Processing:** Following in vivo delivery of mRNA (e.g., Cre recombinase in a reporter mouse strain), lung tissues are harvested and processed into a single-cell suspension.[1]
- **Cell Staining:** The cell suspension is stained with fluorescently labeled antibodies that are specific for cell surface markers of different pulmonary cell populations (e.g., endothelial cells, epithelial cells, macrophages).
- **Flow Cytometry:** The stained cells are analyzed by flow cytometry to quantify the percentage of each cell type that expresses the reporter protein, indicating successful mRNA delivery and translation.[1]

Conclusion and Future Directions

The ionizable lipid **306-N16B** is a key component of a novel LNP system that demonstrates remarkable selectivity for mRNA delivery to the lungs. Preclinical studies have validated its potential for treating genetic lung diseases. While this technology is promising, further research is needed to fully understand the mechanism of targeting and to assess its safety and efficacy in larger animal models before it can be translated into clinical trials.[3] The development of **306-N16B** and the "N-series" of lipidoids represents a significant advancement in the quest for targeted, non-viral gene therapy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Lung-selective mRNA delivery of synthetic lipid nanoparticles for the treatment of pulmonary lymphangioleiomyomatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Novel nanoparticles target gene therapy directly into the lungs | EurekAlert! [eurekalert.org]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting materials and strategies for RNA delivery [thno.org]
- To cite this document: BenchChem. [306-N16B discovery and development timeline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857174#306-n16b-discovery-and-development-timeline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com